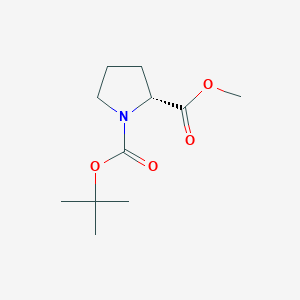

Boc-D-Pro-Ome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGSSCWFMSRHN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361581 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73323-65-6 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Boc-D-Pro-OMe in Synthetic Chemistry

An In-Depth Technical Guide to the Physical Properties of Boc-D-Pro-OMe

N-(tert-Butoxycarbonyl)-D-proline Methyl Ester, commonly abbreviated as this compound, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] As a derivative of the natural amino acid D-proline, it features two critical modifications that enable its utility in complex synthetic pathways: the protection of the ring's secondary amine with a tert-butoxycarbonyl (Boc) group and the conversion of the carboxylic acid to a methyl ester (OMe).[3]

The Boc group provides robust protection under a wide array of reaction conditions, including basic and nucleophilic environments, yet it is strategically labile, allowing for its clean removal under mild acidic conditions.[3][] This acid-lability is a cornerstone of its application in stepwise solid-phase peptide synthesis (SPPS).[] Simultaneously, the methyl ester protects the carboxylic acid from unwanted reactions, such as during amide bond formation, and enhances the compound's solubility in organic solvents.[1][3] The D-configuration of the proline backbone is essential for synthesizing unnatural peptides, peptidomimetics, and chiral ligands, making this compound indispensable for developing novel therapeutics and asymmetric catalysts.[2]

This guide offers a comprehensive examination of the core physical and chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and methodological insights required for its effective application.

Core Physical and Chemical Properties

The physical properties of this compound dictate its handling, reactivity, and purification. The following table summarizes its key characteristics as compiled from authoritative chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 73323-65-6 | [5][6][7] |

| Molecular Formula | C₁₁H₁₉NO₄ | [5][6][7] |

| Molecular Weight | 229.27 g/mol | [5][7][8] |

| Appearance | Colorless to light yellow clear or cloudy liquid; may also be a white to off-white solid. | [1][9] |

| Boiling Point | 288.6 ± 33.0 °C (Predicted at 760 mmHg) | [][11][12] |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [][13] |

| Optical Rotation [α]D²⁰ | +63° to +67° (c=1 in Methanol) | [2][9] |

| Refractive Index | 1.477 (Predicted) | [11][12] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), slightly soluble in Chloroform and Ethyl Acetate. | [7][11][13] |

Structural and Spectroscopic Characterization

Confirming the identity and purity of this compound is paramount before its use in synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule's structure.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. The two carbonyl groups—one in the Boc protecting group (carbamate) and one in the methyl ester—give rise to distinct stretches, typically in the range of 1680-1750 cm⁻¹. The C-H stretches from the aliphatic pyrrolidine ring and the bulky tert-butyl group are also prominent.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR provides a detailed map of the proton environment. The spectrum will clearly show a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. A singlet around 3.7 ppm represents the three protons of the methyl ester. The protons on the pyrrolidine ring appear as a series of multiplets between approximately 1.8 and 4.4 ppm, with chemical shifts and coupling patterns that are sensitive to the ring pucker and the presence of rotamers due to restricted rotation around the carbamate C-N bond.

-

Mass Spectrometry : This technique confirms the molecular weight of the compound. The exact mass is 229.131409 Da.[8][11] Common fragmentation patterns include the loss of the Boc group or parts of it (e.g., isobutylene).

Experimental Methodologies

The following sections detail standardized protocols for the verification and analysis of this compound's physical properties.

Protocol 1: Determination of Optical Rotation via Polarimetry

The specific rotation is a critical quality control parameter that confirms the enantiomeric purity of this compound. A deviation from the expected value can indicate racemization or contamination with the L-enantiomer.

Causality Behind Experimental Choices: Methanol is chosen as the solvent based on supplier specifications, ensuring consistency and comparability of results.[2][9] A concentration of 1 g/100 mL (c=1) is standard for achieving a measurable rotation without causing saturation issues. The sodium D-line (589 nm) is the conventional wavelength for this analysis.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (methanol).

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask. Ensure the solution is thoroughly mixed and free of bubbles.

-

Measurement: Rinse and fill a 1 dm polarimeter cell with the prepared solution. Place the cell in the instrument and record the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:

-

α is the observed rotation.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

Caption: Workflow for determining optical rotation.

Protocol 2: Structural Confirmation via ¹H NMR Spectroscopy

¹H NMR is the most powerful technique for routine structural verification, providing unambiguous confirmation of the compound's identity and an assessment of its purity.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for this compound due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing. Tetramethylsilane (TMS) is added as an internal standard to set the chemical shift scale to 0 ppm.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean NMR tube.

-

Internal Standard: Add a small drop of TMS.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans).

-

Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.

-

Analysis: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling constants to confirm the structure corresponds to this compound. Check for impurity peaks.

References

- 1. CAS 73323-65-6: Boc-D-Proline methyl ester | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 73323-65-6 | Benchchem [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. N-Boc-D-proline methyl ester | 73323-65-6 [sigmaaldrich.com]

- 7. usbio.net [usbio.net]

- 8. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(tert-Butoxycarbonyl)-D-proline Methyl Ester | 73323-65-6 | TCI AMERICA [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. This compound price,buy this compound - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-tert-butoxycarbonyl-D-proline Methyl Ester: A Cornerstone in Peptide and Medicinal Chemistry

Abstract

N-tert-butoxycarbonyl-D-proline methyl ester, commonly referred to as Boc-D-Pro-OMe, is a pivotal chiral building block in modern organic synthesis, particularly within the realms of peptide chemistry and pharmaceutical development. As a derivative of the non-proteinogenic D-proline, its incorporation into peptide sequences imparts significant resistance to enzymatic degradation, a critical attribute for enhancing the in vivo half-life of therapeutic peptides. The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen and the methyl ester on the carboxyl terminus facilitates controlled, sequential peptide bond formation. This guide provides an in-depth exploration of the chemical structure, synthesis, purification, and comprehensive analytical characterization of N-tert-butoxycarbonyl-D-proline methyl ester. Furthermore, it delves into its critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Protected D-Amino Acids

In the landscape of drug discovery, native peptides (composed of L-amino acids) often face the significant hurdle of rapid proteolytic degradation in vivo, limiting their therapeutic efficacy. The strategic substitution of L-amino acids with their D-enantiomers is a well-established technique to overcome this limitation.[1] D-amino acids are not recognized by the endogenous proteases that typically degrade peptides, thereby significantly extending the molecule's circulatory half-life.[1]

Proline, unique among the 20 common amino acids for its secondary amine integrated into a pyrrolidine ring, already imposes significant conformational constraints on the peptide backbone.[1] The use of D-proline further modulates this structural rigidity, influencing secondary structures like β-turns and kinks, which can be crucial for optimizing binding affinity and selectivity to biological targets.[1] N-tert-butoxycarbonyl-D-proline methyl ester serves as a readily deployable, protected form of this valuable building block, designed for seamless integration into synthetic workflows. The Boc group provides robust protection of the nitrogen nucleophile, preventing unwanted side reactions during coupling, while the methyl ester protects the carboxylic acid.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of N-tert-butoxycarbonyl-D-proline methyl ester is essential for its proper handling, storage, and application in synthesis.

Chemical Structure

The molecule consists of a D-configured pyrrolidine ring, the defining feature of proline. The secondary amine at position 1 is protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid at position 2 is esterified with a methyl group.

-

IUPAC Name: 1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate[]

-

Synonyms: this compound, N-Boc-D-proline methyl ester[4]

-

CAS Number: 73323-65-6[5]

-

Molecular Formula: C₁₁H₁₉NO₄[5]

-

Molecular Weight: 229.27 g/mol [6]

Physicochemical Data

The quantitative data for N-tert-butoxycarbonyl-D-proline methyl ester are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear or cloudy liquid/solid | [4] |

| Purity | ≥95-99% (by GC or HPLC) | [7][8] |

| Optical Rotation | [α]²⁰/D = +63° to +67° (c=1 in Methanol) | [4][7] |

| Boiling Point | ~288.6 °C (Predicted) | [] |

| Density | ~1.120 g/cm³ (Predicted) | [] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; Soluble in DMSO | [][5] |

| Storage | Store at 2-8°C or -20°C, sealed in a dry environment | [5][7] |

Synthesis and Purification

The synthesis of N-tert-butoxycarbonyl-D-proline methyl ester is typically achieved via a two-step process starting from D-proline. The strategic order of these steps—Boc protection followed by esterification—is crucial to avoid side reactions and ensure high yields.

Core Synthesis Principles

-

N-Protection: The synthesis commences with the protection of the secondary amine of D-proline. This is a nucleophilic substitution reaction where the nitrogen atom of the proline ring attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[2] This reaction is performed in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize acidic byproducts.[2] This step yields N-Boc-D-proline.

-

Esterification: The subsequent step is the esterification of the carboxylic acid of N-Boc-D-proline. Several methods can be employed, with common choices including reaction with diazomethane or its safer alternative trimethylsilyldiazomethane (TMS-diazomethane), or carbodiimide-mediated coupling with methanol.[9] The carbodiimide (e.g., DCC) activates the carboxylic acid, making it susceptible to nucleophilic attack by methanol.[9]

Experimental Protocol: DCC-Mediated Esterification

This protocol is adapted from methodologies described for similar compounds and represents a robust approach to methyl esterification.[9]

-

Dissolution: Dissolve N-Boc-D-proline (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the stirred solution. Allow the mixture to react for approximately 1 hour at room temperature (20-30 °C).

-

Methanol Addition: Slowly add anhydrous methanol (1.5-2.0 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Maintain the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material (N-Boc-D-proline) is completely consumed.

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will have formed. Filter the reaction mixture to remove the DCU precipitate.

-

Concentration: Collect the filtrate and concentrate it under reduced pressure to remove the solvent, yielding the crude product.

Purification Methodologies

Purification is critical to achieving the high purity required for applications like peptide synthesis.

-

Recrystallization: The crude product can be purified by recrystallization. A common solvent system involves dissolving the crude material in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane) and then adding a solvent in which it is poorly soluble (e.g., petroleum ether or hexanes) until turbidity is observed. Cooling the mixture allows for the crystallization of the pure product.[9]

-

Column Chromatography: For more rigorous purification, flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a typical mobile phase, allowing for the separation of the desired product from any remaining starting materials or byproducts.[4]

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of N-tert-butoxycarbonyl-D-proline methyl ester.

Spectroscopic Analysis

Due to the restricted rotation around the N-Boc amide bond, N-Boc-proline derivatives often exist as a mixture of two rotamers (cis and trans isomers) in solution. This phenomenon can lead to the duplication of signals in NMR spectra.[10]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrrolidine ring, the methyl ester, and the tert-butyl group of the Boc protector.

-

tert-Butyl Protons: A prominent singlet (integrating to 9H) is expected around δ 1.4-1.5 ppm.[4] The presence of two singlets in this region would indicate the presence of rotamers.

-

Methyl Ester Protons: A sharp singlet (integrating to 3H) is anticipated around δ 3.7-3.8 ppm.[4]

-

Pyrrolidine Protons: A series of multiplets corresponding to the seven protons on the proline ring will appear between δ 1.8 and 4.6 ppm. The α-proton (H2) is typically found further downfield (around δ 4.4-4.6 ppm) due to the deshielding effects of the adjacent carbonyl and nitrogen atoms.[4]

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton.

-

Carbonyl Carbons: Two signals are expected in the downfield region: one for the ester carbonyl (~172-175 ppm) and one for the Boc carbonyl (~154 ppm).[5]

-

Pyrrolidine Carbons: Signals for the five carbons of the proline ring will appear in the range of δ 22-60 ppm. The α-carbon (C2) is typically observed around δ 58-60 ppm.[5]

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group will resonate around δ 80 ppm, and the three equivalent methyl carbons will appear as a strong signal around δ 28 ppm.[5]

-

Methyl Ester Carbon: The methyl carbon of the ester will produce a signal around δ 52 ppm.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

-

C=O Stretching: Strong absorption bands are expected for the two carbonyl groups. The ester carbonyl stretch typically appears around 1740-1750 cm⁻¹, while the urethane carbonyl of the Boc group appears around 1690-1700 cm⁻¹.[11][12]

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the alkyl groups.[12]

-

C-O Stretching: A strong band in the 1000-1300 cm⁻¹ region is characteristic of the C-O bonds of the ester and carbamate.[12]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion: In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 230.14 would be expected.

-

Key Fragments: A characteristic loss of isobutylene (56 Da) from the Boc group to give a fragment at m/z 174 is common. Another expected fragmentation is the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da) from the molecular ion.[13]

-

Applications in Research and Drug Development

N-tert-butoxycarbonyl-D-proline methyl ester is not merely a laboratory chemical but a strategic tool in the synthesis of complex, high-value molecules.

Peptide Synthesis

The primary application is as a building block in Boc-based solid-phase peptide synthesis (SPPS). Its D-configuration is intentionally used to synthesize peptides with enhanced stability against proteolysis, a crucial factor for developing peptide-based drugs.[1] The rigid D-proline scaffold also serves to induce specific turns or kinks in the peptide backbone, which can be essential for achieving high-affinity binding to therapeutic targets.

Synthesis of Bioactive Small Molecules and Peptidomimetics

Beyond linear or cyclic peptides, this compound is a versatile starting material for a wide range of bioactive molecules.

-

TNF-α Converting Enzyme (TACE) Inhibitors: It has been used in the synthesis of 2-(2-aminothiazol-4-yl)pyrrolidine-based tartrate diamides, which act as potent and selective inhibitors of TACE.[5][14] These inhibitors have potential therapeutic applications in treating inflammatory disorders and cancer.[5]

-

Pumiliotoxin Analogs: The compound served as a starting material for the synthesis of enantiomers of pumiliotoxin 251D, an alkaloid found in dendrobatid poison frogs, allowing for the study of their convulsant activities.[]

-

Conformationally Constrained Proline Mimics: Its structure is a scaffold for creating novel, conformationally restricted proline analogs. These include 5-fluoro- and 5-hydroxymethanoprolines, which are used to study the relationship between pyrrolidine ring pucker and peptide bond conformation.[]

-

Hydroxyethylene Isosteres: It has been employed in the synthesis of hydroxyethylene isosteres of tripeptides, which are important fragments of novel inhibitors for enzymes like urokinase-type plasminogen activator (uPA), a target in cancer therapy.[]

Conclusion

N-tert-butoxycarbonyl-D-proline methyl ester stands as a testament to the power of strategic chemical design in advancing pharmaceutical and biological research. Its unique combination of a D-amino acid core for enzymatic stability, a conformationally rigid pyrrolidine ring for structural control, and orthogonal protecting groups for synthetic versatility makes it an indispensable tool. The robust synthetic routes and well-defined analytical profile detailed in this guide provide researchers with the necessary foundation to confidently employ this building block in the creation of next-generation peptides, peptidomimetics, and other complex molecular architectures. As the demand for more stable and potent therapeutic agents grows, the importance and application of meticulously designed chiral intermediates like this compound will undoubtedly continue to expand.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. mdpi.com [mdpi.com]

- 6. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

Boc-D-Pro-Ome CAS number 73323-65-6

An In-Depth Technical Guide to Boc-D-Pro-OMe (CAS: 73323-65-6): Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

N-tert-Butoxycarbonyl-D-proline methyl ester, commonly abbreviated as this compound, is a pivotal chiral building block in modern organic and medicinal chemistry. As a derivative of the unnatural D-enantiomer of proline, it features two critical protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and a methyl ester (OMe) on the carboxylic acid. This strategic protection renders the molecule stable under a variety of reaction conditions while allowing for selective deprotection, making it an invaluable tool in multi-step synthesis. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthetic workflow, quality control protocols, and its core applications in peptide synthesis and as a key intermediate in the development of novel therapeutics. Its unique stereochemistry and conformational rigidity are explored as key factors in designing metabolically stable peptides and complex small molecules.

Introduction to a Versatile Chiral Building Block

This compound is an amino acid derivative that serves as a cornerstone in the synthesis of complex organic molecules, particularly peptides and peptidomimetics.[1] The molecule's utility is derived from its dual-protection strategy and its unnatural D-configuration.

-

The Role of Protecting Groups : The tert-butoxycarbonyl (Boc) group protects the secondary amine of the proline ring. It is prized for its stability in basic and nucleophilic environments but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2] The methyl ester protects the carboxylic acid, preventing its participation in unwanted side reactions, such as amide bond formation, until its removal is desired, typically via hydrolysis.[2] This orthogonal stability is fundamental to controlled, sequential synthesis.

-

Significance of the D-Configuration : Proteins in nature are constructed almost exclusively from L-amino acids. The incorporation of D-amino acids like D-proline into a peptide sequence renders the resulting molecule resistant to degradation by endogenous proteases. This strategy is frequently employed in drug development to enhance the metabolic stability and pharmacokinetic profile of peptide-based drug candidates.[2] Furthermore, the use of the D-enantiomer can lead to novel molecular architectures with unique biological activities.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory. Key data is summarized below.

| Property | Value | Source(s) |

| CAS Number | 73323-65-6 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][3][4][6] |

| Molecular Weight | 229.27 - 229.3 g/mol | [3][4][7][8][9] |

| Appearance | Colorless to light yellow clear or cloudy liquid; white to off-white solid | [1][2][10] |

| Boiling Point | 288.6°C at 760 mmHg | [5][7][9][] |

| Density | ~1.1 g/cm³ | [7][9][] |

| Optical Rotation | [α]²⁰/D = +63 ± 2º (c=1 in MeOH) | [3][10] |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMSO. | [1][7][9] |

| Storage Conditions | Store at 0-8°C | [3][7][9][] |

| Synonyms | This compound, N-tert-Butoxycarbonyl-D-Proline methyl ester, (R)-Boc-pyrrolidine-2-carboxylic acid methyl ester, 1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate | [1][3][7][] |

Synthesis and Quality Control

The reliable synthesis and rigorous characterization of this compound are critical for ensuring its performance in subsequent applications.

Synthetic Workflow: Esterification of Boc-D-Proline

This compound is readily synthesized from its corresponding carboxylic acid, Boc-D-Pro-OH, via esterification. The following protocol describes a common and effective method.

Causality of Reagent Selection:

-

Boc-D-Pro-OH: The starting material providing the essential chiral scaffold.

-

Potassium Carbonate (K₂CO₃): A mild base used to deprotonate the carboxylic acid, forming a carboxylate salt. This enhances the nucleophilicity of the oxygen, facilitating its attack on the electrophilic methyl source.

-

Iodomethane (CH₃I): A highly effective methylating agent. The iodine atom is an excellent leaving group, promoting the Sₙ2 reaction.

-

Tetrahydrofuran (THF): An aprotic polar solvent that effectively dissolves the reactants and facilitates the reaction without interfering.

Experimental Protocol:

-

To a solution of (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-D-Pro-OH) (1.0 eq) in tetrahydrofuran (THF), add potassium carbonate (2.3 eq).

-

Add iodomethane (2.4 eq) to the mixture.

-

Heat the resulting mixture at reflux for 17-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude oil by column chromatography (e.g., using a petroleum ether:ethyl acetate gradient) to afford pure (R)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (this compound) as a yellow oil.[7]

Analytical Characterization for Quality Assurance

Each batch must be validated to ensure high purity and structural integrity.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in a suitable mobile phase solvent (e.g., acetonitrile/water mixture).

-

Instrumentation: Use a reverse-phase C18 column.

-

Method: Run a gradient elution method, for example, starting from 10% acetonitrile in water to 90% acetonitrile over 20 minutes.

-

Detection: Monitor the elution profile using a UV detector at 210-220 nm.

-

Analysis: The purity is calculated based on the area percentage of the main product peak. A purity of ≥99% is typically required for use in pharmaceutical development.[3]

Structural and Stereochemical Confirmation:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure, ensuring the presence of the Boc group, methyl ester, and proline ring protons.[10]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl stretches of the ester and the carbamate.[8]

-

Polarimetry: Measurement of the specific optical rotation is crucial to confirm that the D-stereochemistry has been retained throughout the synthesis. The value should align with the reference value of +63 ± 2º.[3]

Core Applications in Research and Drug Development

This compound is a versatile reagent with broad applicability in several areas of chemical science.

Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[3] It is particularly valuable in solution-phase synthesis and can be adapted for Boc-based solid-phase peptide synthesis (SPPS).

The general workflow involves the selective deprotection of either the N-terminus (Boc group) or C-terminus (methyl ester) to allow for chain elongation. For instance, after coupling a preceding amino acid to the N-terminus of another residue, the Boc group of this compound is removed with acid, and the resulting free amine is coupled to the growing peptide chain's C-terminus.

Medicinal Chemistry and Drug Discovery

The unique structural features of the D-proline scaffold are leveraged to create novel therapeutics.

-

Synthesis of Bioactive Molecules: this compound is a key intermediate in the synthesis of complex pharmaceuticals. For example, it was used in the synthesis of 2-(2-aminothiazol-4-yl)pyrrolidine-based tartrate diamides, which act as potent and selective inhibitors of TNF-α converting enzyme (TACE), a target for treating inflammatory diseases and cancer.[12]

-

Development of Peptidomimetics: The rigid five-membered ring of proline introduces conformational constraints into a molecule.[13] Chemists use this property to design peptidomimetics—small molecules that mimic the structure and function of natural peptides but with improved stability and oral bioavailability.

-

Enhancing Pharmacokinetic Properties: By incorporating a D-proline moiety derived from this compound, researchers can significantly increase a drug candidate's resistance to enzymatic cleavage in the body, thereby extending its half-life and therapeutic effect.[2]

Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable precursor for the development of chiral catalysts. Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, including aldol and Mannich reactions. This compound serves as a starting material for synthesizing more complex, tailored catalysts designed to achieve high enantioselectivity in the production of other chiral molecules.[2]

Safety, Handling, and Storage

Proper handling and storage are imperative to maintain the quality of this compound and ensure laboratory safety.

-

Hazard Classification: The compound is categorized as an IRRITANT.[7]

-

Handling Precautions:

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place at a temperature between 0-8°C.[3][7][9][][15]

-

Disposal: Dispose of the chemical in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound (CAS 73323-65-6) is more than a simple protected amino acid; it is a strategic tool for molecular design and drug discovery. Its dual-protection scheme provides the synthetic flexibility required for complex, multi-step syntheses, while its unnatural D-configuration offers a proven method for enhancing the metabolic stability of peptide-based therapeutics. From its foundational role in peptide chemistry to its application as a precursor for novel enzyme inhibitors and chiral catalysts, this compound continues to be an indispensable resource for researchers and scientists pushing the boundaries of chemical synthesis and pharmaceutical development.

References

- 1. CAS 73323-65-6: Boc-D-Proline methyl ester | CymitQuimica [cymitquimica.com]

- 2. This compound | 73323-65-6 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 73323-65-6 | CAS DataBase [m.chemicalbook.com]

- 6. This compound suppliers & manufacturers in China [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. N-(tert-Butoxycarbonyl)-D-proline Methyl Ester | 73323-65-6 | TCI AMERICA [tcichemicals.com]

- 12. usbio.net [usbio.net]

- 13. nbinno.com [nbinno.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

A Technical Guide to the Molecular Weight of Boc-D-Pro-OMe: Theoretical Calculation and Experimental Verification

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-D-proline methyl ester, commonly abbreviated as Boc-D-Pro-OMe, is a critical chiral building block in modern synthetic chemistry. As a protected amino acid derivative, it is extensively utilized in the solid-phase and solution-phase synthesis of peptides and peptidomimetics for pharmaceutical research and development.[1][2][3] The tert-butyloxycarbonyl (Boc) group provides robust protection of the secondary amine, while the methyl ester protects the carboxylic acid, allowing for precise, sequential amide bond formation.[4][5]

For researchers in drug development and peptide synthesis, the accurate determination of a starting material's molecular weight is not a trivial detail; it is a foundational parameter for ensuring chemical identity, assessing purity, and performing accurate stoichiometric calculations for subsequent reactions.[6] An incorrect assumption of molecular weight can lead to significant errors in reaction yields, impurity profiles, and ultimately, the structural integrity of the final target molecule.

This technical guide provides an in-depth analysis of the molecular weight of this compound. It details the theoretical basis for its calculation and presents a self-validating, multi-technique experimental workflow for its empirical verification, grounded in the principles of analytical chemistry.

Section 1: Physicochemical Properties and Theoretical Molecular Weight

The first step in characterizing any chemical compound is to establish its theoretical identity based on its molecular formula. This provides the benchmark against which all experimental data are compared.

Compound Identity and Properties

A summary of the key identifiers and physical properties for this compound is presented below.

| Property | Value | Source(s) |

| Full Chemical Name | 1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | [][8] |

| Common Synonyms | This compound, N-Boc-D-proline methyl ester | [4][9] |

| CAS Number | 73323-65-6 | [1][8][9] |

| Molecular Formula | C₁₁H₁₉NO₄ | [][8][9] |

| Appearance | White to off-white solid or colorless to light yellow liquid | [1][4] |

| Storage Conditions | 0-8°C, sealed in a dry environment | [1][][9] |

Theoretical Molecular Weight Calculation

It is crucial to distinguish between two forms of molecular weight: the average molecular weight (often called molecular mass) and the monoisotopic mass (often called exact mass).

-

Average Molecular Weight (MW): Calculated using the weighted average of the natural abundances of all isotopes for each element. This value is used for macroscopic calculations, such as weighing reagents for a chemical reaction.

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value observed in high-resolution mass spectrometry.[8]

The molecular formula of this compound is C₁₁H₁₉NO₄ .

Calculation of Average Molecular Weight:

-

Carbon (C): 11 × 12.011 g/mol = 132.121 g/mol

-

Hydrogen (H): 19 × 1.008 g/mol = 19.152 g/mol

-

Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 4 × 15.999 g/mol = 63.996 g/mol

-

Total Average MW = 229.276 g/mol

This value is routinely cited across chemical databases and supplier specifications.[4][8][9][10]

| Calculated Mass Type | Value | Source(s) |

| Average Molecular Weight | 229.27 g/mol | [8][9][10] |

| Monoisotopic (Exact) Mass | 229.131409 Da | [8][9][11] |

Section 2: Experimental Verification Methodologies

While theoretical calculations provide a target value, experimental verification is essential to confirm the identity and purity of a given sample. A robust analytical approach employs multiple, orthogonal techniques—methods that rely on different physicochemical principles—to build a comprehensive and trustworthy characterization. For this compound, the primary methods are high-resolution mass spectrometry and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the most direct and precise method for determining the molecular weight of a pure compound.[6][] Electrospray Ionization (ESI) is a "soft" ionization technique ideal for molecules like this compound, as it minimizes fragmentation and primarily generates the protonated molecular ion ([M+H]⁺).[] Measuring the mass-to-charge ratio (m/z) of this ion with high resolution (typically to four decimal places) allows for unambiguous confirmation of the exact mass and, by extension, the molecular formula.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Accurately prepare a dilute solution of this compound (approx. 10-50 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.

-

Method Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full scan, typically from m/z 100 to 500.

-

Resolution: Set to >10,000 (FWHM).

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum.

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺).

-

Theoretical [M+H]⁺ m/z: 229.13141 (Exact Mass) + 1.00728 (Proton Mass) = 230.13869 .

-

Compare the experimentally observed m/z value with the theoretical value. A mass error of <5 ppm is considered confirmation of the elemental composition.

-

Elemental Analysis (CHN Analysis)

Causality: Elemental analysis provides an orthogonal validation of the molecular formula. This technique determines the mass percentage of carbon, hydrogen, and nitrogen in the compound through combustion analysis.[14][15][16] By comparing the experimental percentages to the theoretical values calculated from the molecular formula, one can confirm the compound's elemental composition and assess its purity, particularly with respect to inorganic salts or residual solvents.

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a tin capsule. The sample must be thoroughly dried beforehand to remove residual water, which would artificially inflate the hydrogen percentage.

-

Instrument Setup: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

-

Combustion: Place the encapsulated sample into the analyzer, where it undergoes "flash combustion" in an excess of pure oxygen at ~1000°C. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[16]

-

Separation and Detection: The resulting gases are separated chromatographically and quantified using a thermal conductivity detector.[15]

-

Data Analysis: The instrument software calculates the weight percentages of C, H, and N. Compare these experimental values to the theoretical percentages.

Data Interpretation:

The theoretical elemental composition for C₁₁H₁₉NO₄ (MW = 229.27 g/mol ) is:

| Element | Theoretical % | Typical Acceptance Criteria |

| Carbon (C) | 57.62% | Experimental % ± 0.4% |

| Hydrogen (H) | 8.35% | Experimental % ± 0.4% |

| Nitrogen (N) | 6.11% | Experimental % ± 0.4% |

A result where the experimental values fall within the acceptance criteria provides strong, independent evidence that the molecular formula is correct.

Section 3: The Importance of Supporting Analytical Data

While HRMS and elemental analysis directly address molecular weight and formula, their accuracy relies on the purity and structural integrity of the sample. Therefore, they must be supported by techniques like HPLC and NMR.[17]

-

High-Performance Liquid Chromatography (HPLC): This technique is used to assess the purity of the sample. A high purity value (e.g., >98%) ensures that the molecular weight determined by MS and the elemental composition from CHN analysis are representative of the main component and not skewed by impurities.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unambiguous confirmation of the molecular structure.[17] For this compound, ¹H and ¹³C NMR spectra confirm the presence of the key functional groups (the nine equivalent protons of the Boc group, the methyl ester protons, and the proline ring structure), ensuring that the measured molecular weight corresponds to the correct isomer and not an impurity with the same molecular formula.

Conclusion

The molecular weight of this compound is a precisely defined parameter, with a theoretical average value of 229.27 g/mol and a monoisotopic mass of 229.131409 Da .[8][9] For professionals in pharmaceutical development and chemical synthesis, relying solely on theoretical values is insufficient. A rigorous, self-validating experimental approach is required.

By integrating the high-precision data from High-Resolution Mass Spectrometry (confirming exact mass) with the fundamental compositional data from Elemental Analysis (confirming the molecular formula), researchers can establish the molecular weight with a high degree of confidence. Supported by purity data from HPLC and structural confirmation from NMR, this multi-faceted workflow ensures the quality and identity of this critical synthetic building block, thereby upholding the integrity of the entire synthetic process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 4. CAS 73323-65-6: Boc-D-Proline methyl ester | CymitQuimica [cymitquimica.com]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 8. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 14. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 15. azom.com [azom.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of Boc-D-Pro-OMe

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-tert-butoxycarbonyl-D-proline methyl ester (Boc-D-Pro-OMe). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and quality control of peptide building blocks. This document moves beyond a simple recitation of spectral data to explain the underlying principles that govern the observed chemical shifts and coupling patterns, with a particular focus on the conformational dynamics inherent to this molecule.

The Central Role of NMR in Characterizing this compound

In the realm of peptide synthesis and drug development, the unambiguous characterization of raw materials and intermediates is paramount to ensuring the integrity of the final product. This compound is a crucial chiral building block, and its structural and stereochemical purity must be rigorously verified. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed atomic-level information about molecular structure, connectivity, and conformation in solution.[1][2]

This guide will dissect the ¹H and ¹³C NMR spectra of this compound, highlighting the key spectral features that confirm its identity and purity. A central theme will be the phenomenon of cis-trans isomerism around the carbamate bond, a characteristic feature of N-acylated proline derivatives that significantly influences their NMR spectra.

The Defining Feature: Cis-Trans Isomerism of the Carbamate Bond

The most prominent feature in the NMR spectra of this compound is the duplication of many signals. This arises from the restricted rotation around the N-C(O) bond of the tert-butoxycarbonyl (Boc) group, which leads to the presence of two distinct conformational isomers (rotamers) in solution: the cis and trans forms.[3] The energy barrier to interconversion between these two isomers is sufficiently high to make the process slow on the NMR timescale, resulting in the observation of separate sets of resonances for each isomer.

The relative populations of the cis and trans isomers are influenced by factors such as the solvent, temperature, and the nature of the amino acid residue.[3] For N-Boc-proline derivatives, the trans isomer is generally the major component in solution.

Diagram 1: Cis-Trans Isomerism in this compound

Awaiting actual image generation for placeholder SRCs Caption: Equilibrium between the trans and cis rotamers of this compound.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the molecule. The presence of both cis and trans isomers results in a more complex spectrum than would be expected for a single species. The chemical shifts can vary slightly depending on the solvent and concentration.[4]

Tabulated ¹H NMR Data

The following table summarizes the typical ¹H NMR chemical shifts for Boc-L-Pro-OMe in CDCl₃, which are identical to those of this compound in an achiral solvent.[4][5] The assignments are for the major (trans) and minor (cis) isomers.

| Proton Assignment | Structure | Typical Chemical Shift (δ, ppm) - trans isomer | Typical Chemical Shift (δ, ppm) - cis isomer | Multiplicity | Integration |

| Hα | Proline Cα-H | ~4.32 | ~4.20 | dd | 1H |

| Hβ | Proline Cβ-H₂ | 1.80-2.00 | 1.80-2.00 | m | 2H |

| Hγ | Proline Cγ-H₂ | 1.80-2.00 | 1.80-2.00 | m | 2H |

| Hδ | Proline Cδ-H₂ | 3.35-3.55 | 3.35-3.55 | m | 2H |

| Boc | C(CH₃)₃ | ~1.43 | ~1.45 | s | 9H |

| OMe | OCH₃ | ~3.68 | ~3.72 | s | 3H |

Note: The exact chemical shifts for the diastereotopic protons of the pyrrolidine ring (Hβ, Hγ, and Hδ) are often complex and overlapping multiplets.

Interpretation of Key ¹H NMR Signals

-

Hα Proton: The α-proton is a good indicator of the cis/trans isomerism. It typically appears as a doublet of doublets (dd) and is deshielded due to its proximity to the ester carbonyl and the nitrogen atom.

-

Pyrrolidine Ring Protons (Hβ, Hγ, Hδ): These protons resonate in the aliphatic region, typically between 1.80 and 3.60 ppm. Their signals are often complex multiplets due to geminal and vicinal coupling.

-

Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet. The slight difference in chemical shift between the cis and trans isomers is due to the different magnetic environments created by the anisotropy of the nearby carbonyl group.

-

Methyl Ester (OMe): The three protons of the methyl ester group also appear as a sharp singlet.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides complementary information and confirms the presence of all carbon atoms in the molecule. Similar to the ¹H NMR spectrum, the signals are duplicated due to the cis-trans isomerism.

Tabulated ¹³C NMR Data

The following table summarizes the typical ¹³C NMR chemical shifts for Boc-L-Pro-OMe in CDCl₃.[4][6]

| Carbon Assignment | Structure | Typical Chemical Shift (δ, ppm) - trans isomer | Typical Chemical Shift (δ, ppm) - cis isomer |

| Ester C=O | C=O | ~173.8 | ~173.1 |

| Boc C=O | C=O | ~154.4 | ~155.6 |

| Boc C(CH₃)₃ | C(CH₃)₃ | ~79.8 | ~80.4 |

| Cα | Proline Cα | ~59.1 | ~59.7 |

| Cδ | Proline Cδ | ~46.3 | ~47.0 |

| Cβ | Proline Cβ | ~30.9 | ~32.9 |

| Cγ | Proline Cγ | ~23.7 | ~24.5 |

| Boc CH₃ | C(CH₃)₃ | ~28.3 | ~28.3 |

| OMe | OCH₃ | ~51.9 | ~52.3 |

Interpretation of Key ¹³C NMR Signals

-

Carbonyl Carbons: The two carbonyl carbons (ester and Boc) are the most downfield signals, typically appearing above 150 ppm. The difference in their chemical shifts between the two isomers is a key diagnostic feature.

-

Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group resonates around 80 ppm.

-

Proline Ring Carbons: The chemical shifts of the proline ring carbons (Cα, Cβ, Cγ, Cδ) are sensitive to the ring puckering and the cis/trans conformation of the carbamate bond.[7] The Cβ and Cγ carbons are particularly useful for distinguishing between the isomers.

Advanced 2D NMR Techniques for Complete Structural Assignment

While 1D NMR provides essential information, a complete and unambiguous assignment of all proton and carbon signals, especially for the overlapping multiplets of the pyrrolidine ring, requires the use of 2D NMR experiments.

Diagram 2: Workflow for 2D NMR-based Structural Elucidation

Caption: A typical workflow for the complete structural assignment of this compound using 2D NMR techniques.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[8][9] For this compound, COSY is invaluable for tracing the connectivity of the pyrrolidine ring protons, starting from the well-resolved Hα signal and moving through the Hβ, Hγ, and Hδ spin systems.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[8][10] This allows for the direct assignment of the protonated carbons (Cα, Cβ, Cγ, Cδ, and OMe) once the proton assignments are known from the COSY spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[8][9][11] This is particularly useful for assigning quaternary carbons and for confirming the overall structure. For example, HMBC correlations would be expected from the OMe protons to the ester carbonyl carbon, and from the Boc protons to the Boc quaternary carbon and the Boc carbonyl carbon.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of this compound, proper sample preparation and instrument setup are crucial.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.

-

Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

Tuning and Matching: Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

-

1D Spectra: Acquire standard 1D ¹H and proton-decoupled ¹³C spectra.

-

2D Spectra: Set up and run COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize acquisition parameters (e.g., number of scans, spectral width) based on the sample concentration.

Conclusion

The NMR spectroscopic analysis of this compound is a powerful method for its structural verification and conformational assessment. The characteristic duplication of signals in both ¹H and ¹³C spectra provides a clear signature of the cis-trans isomerism around the carbamate bond, a fundamental aspect of its solution-state chemistry. By employing a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all resonances can be achieved, providing researchers and drug development professionals with the confidence required for its use in synthesis and further applications.

References

- 1. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. emerypharma.com [emerypharma.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-α-Boc-D-proline methyl ester (Boc-D-Pro-OMe)

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of N-α-tert-butoxycarbonyl-D-proline methyl ester (this compound), a pivotal building block in modern peptide synthesis and pharmaceutical development.[] As a characterization technique, IR spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the molecular structure and purity of such critical reagents.[2] This document details the theoretical underpinnings of the molecule's vibrational modes, presents a field-proven experimental protocol for acquiring high-fidelity spectra using Attenuated Total Reflectance (ATR)-FTIR, and delivers a thorough, peak-by-peak interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is explained to provide researchers and drug development professionals with the expertise needed to confidently apply this technique for quality control and structural verification.

The Analyte: Molecular Structure and Vibrational Characteristics

This compound (MW: 229.27 g/mol , Formula: C₁₁H₁₉NO₄) is an amino acid derivative where the secondary amine of the D-proline ring is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group.[3] Each of these functional moieties—the Boc-carbamate, the methyl ester, and the saturated pyrrolidine ring—possesses unique vibrational modes that give rise to a characteristic and predictable infrared spectrum. Understanding these components is the first step in a robust spectral analysis.

The key to interpreting the IR spectrum lies in dissecting the molecule into its constituent vibrating groups. The most prominent of these are the two carbonyl (C=O) groups, which are highly sensitive to their local electronic environment and thus appear at distinct frequencies. The various C-H bonds in the t-butyl group and the proline ring, along with the C-O and C-N single bonds, populate the remainder of the spectrum with characteristic stretching and bending vibrations.

Caption: Molecular structure of this compound with key functional groups highlighted.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

For routine analysis of solid or liquid samples like this compound, Attenuated Total Reflectance (ATR) is the technique of choice.[4] It obviates the need for laborious sample preparation (e.g., KBr pellets) and provides high-quality, reproducible spectra from a minuscule amount of sample. The protocol described below is based on standard laboratory practice and is consistent with methods used to acquire reference spectra, such as those available in the PubChem database which were recorded on a Bruker Tensor 27 FT-IR.[5]

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its standard performance checks. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and CO₂.

-

ATR Crystal Cleaning (Causality: Trustworthiness): This is a critical step for data integrity. Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free wipe. A clean crystal ensures that the spectrum is solely from the sample. Run a background scan on the clean, empty crystal. This background spectrum will be automatically subtracted from the sample spectrum to remove any instrument and environmental absorptions.

-

Sample Application: Place a small amount of this compound solid powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Applying Pressure (Causality: Expertise): Lower the ATR press arm and apply consistent pressure to the sample. This is crucial for achieving good optical contact between the sample and the crystal surface. Insufficient contact results in weak, distorted spectral features. Modern instruments often have a pressure clamp that "clicks" at the optimal force, ensuring reproducibility between measurements.

-

Data Acquisition: Initiate the sample scan. For a high-quality spectrum, co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ is standard practice.

-

Post-Measurement: Clean the sample from the crystal surface thoroughly using the same solvent and wipe method as in Step 2.

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Spectral Analysis and Interpretation

The IR spectrum of this compound is rich with information. The analysis below deconstructs the spectrum into its primary regions and assigns the major absorption bands based on established group frequencies and data from related molecules.[6][7]

C-H Stretching Region (3000 – 2850 cm⁻¹)

This region is dominated by the stretching vibrations of the numerous C-H bonds in the molecule.

-

2980-2960 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric C-H stretching of the methyl (CH₃) groups on the t-butyl moiety and the proline ring.

-

2880-2850 cm⁻¹: Symmetric C-H stretching vibrations from the same CH₃ and CH₂ groups. The intensity and number of peaks here are characteristic of the saturated hydrocarbon portions of the molecule.

Carbonyl (C=O) Stretching Region (1800 – 1650 cm⁻¹)

This is the most diagnostic region of the spectrum for this compound, clearly revealing two distinct, strong carbonyl absorptions. The position of a carbonyl stretch is highly sensitive to electronic effects like induction and resonance.[8]

-

~1745 cm⁻¹ (Strong, Sharp): This band is assigned to the stretching vibration of the methyl ester carbonyl (C=O) . Aliphatic esters typically absorb strongly in the 1750-1735 cm⁻¹ range.[9] The electronegative oxygen atom attached to the carbonyl carbon pulls electron density away, strengthening the C=O double bond and leading to a higher frequency absorption compared to a simple ketone.

-

~1695 cm⁻¹ (Strong, Sharp): This band is assigned to the stretching vibration of the Boc-carbamate carbonyl (C=O) . The lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. This delocalization of electrons reduces the double-bond character of the C=O bond, weakening it and lowering its vibrational frequency relative to the ester carbonyl.[6] This significant separation (~50 cm⁻¹) between the two carbonyl peaks is a definitive feature confirming the presence of both the ester and the Boc-protecting group.

Fingerprint Region (< 1500 cm⁻¹)

This complex region contains a multitude of bending and stretching vibrations that are unique to the overall molecular structure. While challenging to fully assign, key group vibrations can be identified.

-

1480-1440 cm⁻¹: A series of medium-intensity bands attributed to the asymmetric C-H bending (scissoring) of the CH₂ groups in the proline ring.[7][10] The asymmetric bending of the t-butyl methyl groups also contributes to absorption in this area.

-

~1390 cm⁻¹ and ~1367 cm⁻¹: Two distinct bands characteristic of the t-butyl group. The band at ~1367 cm⁻¹ is particularly sharp and is often used as a diagnostic marker for the presence of a t-butyl moiety.

-

1350-1150 cm⁻¹: This broad and complex area contains significant contributions from C-N stretching and C-O stretching vibrations from both the carbamate and ester functionalities. The strong absorption centered around ~1160 cm⁻¹ is typical for the C-O-C asymmetric stretch of the carbamate group coupled with other skeletal vibrations.

-

< 1000 cm⁻¹: This region includes CH₂ rocking and twisting vibrations of the pyrrolidine ring and other complex skeletal deformations.[11]

Summary of Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode | Justification |

| ~2975 | Strong | Asymmetric C-H Stretch (CH₃, CH₂) | Typical for saturated alkyl groups. |

| ~2875 | Medium | Symmetric C-H Stretch (CH₃, CH₂) | Typical for saturated alkyl groups. |

| ~1745 | Strong | C=O Stretch (Methyl Ester) | Falls within the expected range for aliphatic esters (1750-1735 cm⁻¹). |

| ~1695 | Strong | C=O Stretch (Boc-Carbamate) | Lower frequency due to resonance with the adjacent nitrogen atom.[6] |

| ~1455 | Medium | CH₂ Scissoring (Proline Ring) & CH₃ Asymmetric Bend | Characteristic bending motion for methylene groups in a five-membered ring.[7] |

| ~1367 | Medium-Sharp | Symmetric C-H Bend (t-Butyl Group) | Diagnostic peak for the tert-butyl group. |

| ~1160 | Strong | C-O-C Asymmetric Stretch (Carbamate) & C-N Stretch | Strong absorptions in this region are characteristic of both carbamates and esters. |

Conclusion: A Tool for Quality and Confidence

The infrared spectrum of this compound provides a unique molecular fingerprint that is invaluable for identity confirmation and quality control in research and manufacturing environments. The clear separation of the two strong carbonyl bands at approximately 1745 cm⁻¹ (ester) and 1695 cm⁻¹ (Boc-carbamate) serves as the primary diagnostic feature. Complemented by the characteristic absorptions in the C-H stretching and fingerprint regions, a simple ATR-FTIR measurement allows a scientist to rapidly verify the structural integrity of the material, ensuring its suitability for downstream applications such as solid-phase peptide synthesis. This guide provides the foundational knowledge and practical framework for performing and interpreting this essential analytical test with a high degree of scientific confidence.

References

- 2. chem.uwec.edu [chem.uwec.edu]

- 3. scbt.com [scbt.com]

- 4. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sid.ir [sid.ir]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Navigating the Solution: An In-depth Technical Guide to the Solubility of Boc-D-Pro-OMe in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Advancing Research

In the landscape of peptide synthesis and drug discovery, N-tert-butoxycarbonyl-D-proline methyl ester (Boc-D-Pro-OMe) stands as a pivotal building block. Its utility in creating complex peptides and chiral pharmaceuticals is well-established.[] However, the efficiency of synthetic reactions, purification processes, and formulation development hinges on a fundamental, yet often overlooked, physicochemical property: solubility. A thorough understanding of how this compound behaves in various organic solvents is not merely academic; it is a prerequisite for optimizing reaction conditions, preventing precipitation issues, and ensuring the reproducibility of experimental outcomes. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical, field-proven methodologies.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first consider its molecular structure and inherent properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| Appearance | Solid | |

| IUPAC Name | 1-tert-butyl 2-methyl (2R)-1,2-pyrrolidinedicarboxylate | |

| SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | [] |

The structure reveals a molecule with both nonpolar and polar characteristics. The tert-butyl group of the Boc protecting group and the pyrrolidine ring contribute to its nonpolar nature, while the two carbonyl groups of the ester and carbamate functionalities introduce polarity and potential sites for hydrogen bonding. This amphiphilic character is key to its solubility behavior.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2][3][4] For this compound, the key interactions at play are:

-

Van der Waals Forces: These are weak, transient forces that are present between all molecules. The nonpolar regions of this compound (the tert-butyl and pyrrolidine aliphatic backbone) will interact with nonpolar solvents primarily through these forces.

-

Dipole-Dipole Interactions: The polar carbonyl groups in this compound create permanent dipoles. Polar aprotic solvents, such as dichloromethane and ethyl acetate, will interact with these dipoles, contributing to solubility.

-

Hydrogen Bonding: While this compound does not have a hydrogen bond donor (like an N-H or O-H group), the oxygen atoms of its carbonyl groups can act as hydrogen bond acceptors. Therefore, it can interact with protic solvents (e.g., alcohols) that can donate a hydrogen bond.

The balance of these interactions determines the extent to which this compound will dissolve in a particular solvent. A solvent that can effectively engage with both the polar and nonpolar regions of the molecule will likely be a good solvent.

Qualitative Solubility of this compound

| Solvent | Type | Polarity | Qualitative Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble |

| Chloroform | Nonpolar | Low | Slightly Soluble |

| Ethyl Acetate | Polar Aprotic | Medium | Slightly Soluble |

This table is compiled from publicly available data sheets and should be used as a preliminary guide. Quantitative determination is recommended for specific applications.

For comparative context, the closely related compound N-Boc-L-proline (the free acid) is reported to be soluble in ethanol, DMSO, and dimethylformamide (DMF). It is important to note that the presence of the methyl ester in this compound, as opposed to the free carboxylic acid, will significantly alter its polarity and hydrogen bonding capabilities, leading to different solubility profiles. Specifically, the ester is less polar and cannot act as a hydrogen bond donor, which may decrease its solubility in highly polar, protic solvents compared to its free acid counterpart.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, an experimental approach is essential. The shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is a robust and widely accepted method for determining the thermodynamic solubility of a compound.[5][6][7]

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. An excess is crucial to ensure that an equilibrium between the dissolved and undissolved solute is reached.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium. A 24-hour period is often a good starting point, but the optimal time may need to be determined empirically.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted samples and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Method Validation:

For applications in regulated environments, the analytical method used for quantification should be validated according to cGMP guidelines to ensure its accuracy, precision, linearity, and specificity.[8][9][10]

Visualizing the Process and Principles

To further clarify the experimental workflow and the underlying chemical interactions, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Intermolecular interactions influencing the solubility of this compound.

Conclusion and Future Outlook

While a comprehensive public database of quantitative solubility for this compound in a wide array of organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a robust experimental protocol for researchers to determine this critical parameter in their own laboratories. By understanding the interplay of molecular structure and intermolecular forces, and by applying a systematic experimental approach, scientists and drug development professionals can make informed decisions on solvent selection, thereby enhancing the efficiency and success of their synthetic and formulation endeavors. The generation and publication of such quantitative data would be a valuable contribution to the scientific community, further streamlining the use of this important synthetic building block.

References

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification [pubmed.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. gmpsop.com [gmpsop.com]

- 10. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to the Stability and Storage of Boc-D-Pro-Ome

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for N-tert-butoxycarbonyl-D-proline methyl ester (Boc-D-Pro-Ome). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and reliability of this critical synthetic building block.

Introduction: The Role of this compound in Synthetic Chemistry

N-tert-butoxycarbonyl-D-proline methyl ester, commonly abbreviated as this compound, is a protected derivative of the amino acid D-proline. Its structure features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a methyl ester (OMe) on the carboxylic acid. This strategic protection renders the molecule stable under a variety of reaction conditions, making it a valuable intermediate in peptide synthesis and the development of complex pharmaceutical agents.[1] The D-configuration of the proline backbone is of particular importance in the synthesis of peptidomimetics and other chiral molecules where stereochemical control is paramount.